2-{(E)-[(4-ethoxyphenyl)imino]methyl}-4-methoxyphenol
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Overview
Description
2-{(E)-[(4-ethoxyphenyl)imino]methyl}-4-methoxyphenol is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(4-ethoxyphenyl)imino]methyl}-4-methoxyphenol typically involves the condensation reaction between 4-ethoxyaniline and 4-methoxybenzaldehyde. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[(4-ethoxyphenyl)imino]methyl}-4-methoxyphenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the imine group can lead to the formation of secondary amines.
Substitution: The phenolic hydroxyl group can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like nitric acid or halogens.
Major Products
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Nitrated or halogenated phenolic compounds.
Scientific Research Applications
2-{(E)-[(4-ethoxyphenyl)imino]methyl}-4-methoxyphenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Studied for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-{(E)-[(4-ethoxyphenyl)imino]methyl}-4-methoxyphenol involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and prevent oxidative damage to cells.
Comparison with Similar Compounds
Similar Compounds
- 2-{(E)-[(4-methoxyphenyl)imino]methyl}-4-methoxyphenol
- 2-{(E)-[(4-chlorophenyl)imino]methyl}-4-methoxyphenol
- 2-{(E)-[(4-bromophenyl)imino]methyl}-4-methoxyphenol
Uniqueness
2-{(E)-[(4-ethoxyphenyl)imino]methyl}-4-methoxyphenol is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and physical properties. This structural variation can lead to differences in solubility, stability, and interaction with other molecules compared to its analogs.
Properties
CAS No. |
326884-60-0 |
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Molecular Formula |
C16H17NO3 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
2-[(4-ethoxyphenyl)iminomethyl]-4-methoxyphenol |
InChI |
InChI=1S/C16H17NO3/c1-3-20-14-6-4-13(5-7-14)17-11-12-10-15(19-2)8-9-16(12)18/h4-11,18H,3H2,1-2H3 |
InChI Key |
MXKKDIYCCGBIKL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=CC2=C(C=CC(=C2)OC)O |
Origin of Product |
United States |
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